5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18253115
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O3 |
|---|---|
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | 5-cyclopropyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H11N3O3/c12-4-3-11-7(5-1-2-5)6(8(13)14)9-10-11/h5,12H,1-4H2,(H,13,14) |
| Standard InChI Key | MDPHNIVWVZHLGL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C(N=NN2CCO)C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₈H₁₁N₃O₃, with a molar mass of 197.19 g/mol. Its IUPAC name, 5-cyclopropyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid, reflects the substituents on the triazole ring. The canonical SMILES string (C1CC1C2=C(N=NN2CCO)C(=O)O) and InChIKey (MDPHNIVWVZHLGL-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | 5-cyclopropyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid |
| SMILES | C1CC1C2=C(N=NN2CCO)C(=O)O |
| PubChem CID | 62054591 |
X-ray crystallographic studies of analogous triazole derivatives, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, reveal monoclinic crystal systems (space group P2₁/c) with bond lengths in the cyclopropyl ring ranging from 1.471–1.492 Å, indicating slight geometric strain . The hydroxyethyl group adopts a conformationally flexible orientation, facilitating hydrogen-bonding interactions critical for biological activity .
Synthesis and Preparation
The synthesis of 5-cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a two-step strategy:
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Triazole Ring Formation: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole core. For example, reacting a cyclopropylacetylene derivative with an azide-containing precursor yields the triazole scaffold.
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Functionalization: Subsequent amidation or esterification introduces the carboxylic acid and hydroxyethyl groups. The Dimroth rearrangement may further optimize substituent positioning.
Table 2: Synthetic Route Comparison
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Triazole Formation | CuAAC | Cu(I) catalyst, RT to 60°C |
| Carboxylic Acid Derivatization | Hydrolysis/Amidation | NaOH, H₂O/EtOH, reflux |
Industrial-scale production remains underexplored, but the scalability of CuAAC and mild reaction conditions suggest feasibility.
Biological Activities and Mechanisms
Triazole derivatives are renowned for their enzyme inhibitory effects, particularly against targets like fungal cytochrome P450 (CYP51) and viral proteases. The carboxylic acid moiety in 5-cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid facilitates hydrogen bonding with active-site residues (e.g., Thr199 in carbonic anhydrase-II), while the cyclopropyl group enhances hydrophobic interactions .
Table 3: Hypothesized Biological Targets
| Target Enzyme | Proposed Interaction | Potential Activity |
|---|---|---|
| Fungal CYP51 | H-bonding via carboxylic acid | Antifungal |
| Viral RNA Polymerase | Hydrophobic cyclopropyl binding | Antiviral |
| Bacterial Dihydrofolate Reductase | Triazole-metal coordination | Antimicrobial |
Analytical Characterization
Infrared (IR) spectroscopy identifies key functional groups, with stretches at ~1700 cm⁻¹ (C=O), ~3100 cm⁻¹ (O-H), and ~1600 cm⁻¹ (triazole C-N). ¹H NMR spectra (DMSO-d₆) exhibit signals for the cyclopropyl protons (δ 1.0–1.2 ppm), hydroxyethyl chain (δ 3.5–3.7 ppm), and triazole ring (δ 8.2 ppm). X-ray crystallography of related compounds confirms planar triazole rings and tetrahedral geometry at the cyclopropyl carbons .
Comparative Analysis with Structural Analogues
Replacing the 2-hydroxyethyl group with bulkier substituents (e.g., 4-methylphenyl) increases steric hindrance, reducing solubility but enhancing target affinity . Conversely, the hydroxyethyl group improves aqueous solubility, making the compound more suitable for oral administration.
Table 4: Substituent Effects on Properties
| Substituent (Position 1) | Solubility (mg/mL) | LogP | Target Affinity (IC₅₀, μM) |
|---|---|---|---|
| 2-Hydroxyethyl | 12.4 | 1.2 | 18.3 (CA-II) |
| 4-Methylphenyl | 2.1 | 3.5 | 9.8 (CA-II) |
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